Azido-PEG1-PFP ester
Overview
Description
Azido-PEG1-PFP ester is a polyethylene glycol-based compound that contains both an azide group and a pentafluorophenyl ester group. This compound is commonly used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs) and in click chemistry applications. The azide group allows for copper-catalyzed azide-alkyne cycloaddition reactions, while the pentafluorophenyl ester group is a good leaving group that can react with primary amines.
Mechanism of Action
Target of Action
Azido-PEG1-PFP ester primarily targets proteins, amine-modified oligonucleotides, and other amine-containing molecules . It is used to label the primary amines (-NH2) of these targets .
Mode of Action
The compound contains an azide group that enables Click Chemistry . It can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .
Biochemical Pathways
This compound is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Pharmacokinetics
The hydrophilic peg spacer in the compound is known to increase the water solubility of this reagent , which could potentially enhance its bioavailability.
Result of Action
The result of the action of this compound is the formation of stable amide bonds . The PFP ester is an amine reactive, activated ester . PFP esters form stable amide bonds and are less likely to undergo hydrolysis compared to other amine reactive moieties .
Action Environment
The action of this compound is influenced by environmental factors. For instance, the compound is recommended to be stored at -20°C . The hydrophilic PEG spacer in the compound increases its solubility in aqueous environments , which can influence its action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
Azido-PEG1-PFP ester can be used in the synthesis of PROTACs . It contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .
Cellular Effects
The cellular effects of this compound are primarily related to its role as a PROTAC linker . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Molecular Mechanism
The molecular mechanism of this compound involves its role in the formation of PROTACs . It can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
Azido-PEG1-PFP ester is synthesized through a series of chemical reactions involving the introduction of azide and pentafluorophenyl ester groups onto a polyethylene glycol backbone. The typical synthetic route involves the following steps:
Activation of PEG: Polyethylene glycol is first activated by reacting with a suitable activating agent such as tosyl chloride.
Introduction of Azide Group: The activated PEG is then reacted with sodium azide to introduce the azide group.
Formation of Pentafluorophenyl Ester: The azido-PEG intermediate is then reacted with pentafluorophenol and a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the pentafluorophenyl ester group.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The final product is purified using techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Azido-PEG1-PFP ester undergoes several types of chemical reactions, including:
Click Chemistry Reactions: The azide group can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with alkynes to form triazole rings.
Substitution Reactions: The pentafluorophenyl ester group can react with primary amines to form amide bonds.
Common Reagents and Conditions
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Requires a copper catalyst, typically copper sulfate, and a reducing agent such as sodium ascorbate.
Substitution Reactions: Requires primary amines and a suitable solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Major Products
Triazole Derivatives: Formed from CuAAC reactions.
Amide Derivatives: Formed from substitution reactions with primary amines.
Scientific Research Applications
Azido-PEG1-PFP ester has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of PROTACs, which are molecules designed to target and degrade specific proteins.
Biology: Employed in bioconjugation techniques to label biomolecules such as proteins and nucleic acids.
Medicine: Utilized in drug delivery systems to improve the solubility and stability of therapeutic agents.
Industry: Applied in the development of advanced materials and nanotechnology.
Comparison with Similar Compounds
Azido-PEG1-PFP ester is unique due to its combination of azide and pentafluorophenyl ester groups. Similar compounds include:
- Azido-PEG2-PFP ester
- Azido-PEG3-PFP ester
- Azido-PEG4-PFP ester
These compounds differ in the length of the polyethylene glycol chain, which can affect their solubility and reactivity. This compound is particularly useful for applications requiring a shorter PEG linker.
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 3-(2-azidoethoxy)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F5N3O3/c12-6-7(13)9(15)11(10(16)8(6)14)22-5(20)1-3-21-4-2-18-19-17/h1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXTGUBUPWMDFOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCN=[N+]=[N-])C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F5N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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